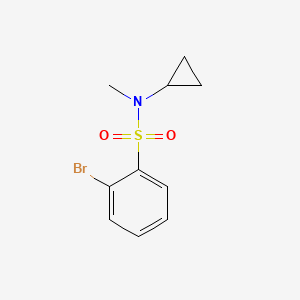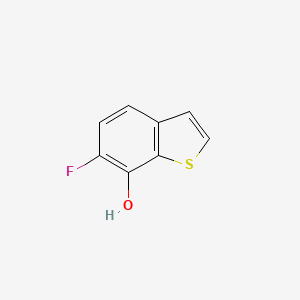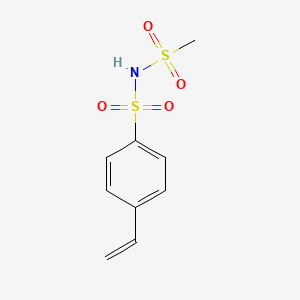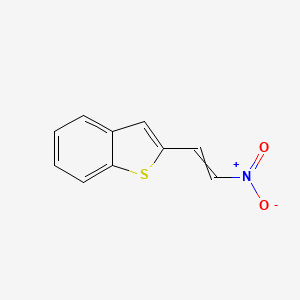![molecular formula C28H22Br2 B8654702 1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene](/img/structure/B8654702.png)
1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene is an organic compound that belongs to the class of bromomethyl-substituted aromatic compounds. These compounds are characterized by the presence of bromomethyl groups attached to aromatic rings, which can significantly influence their chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 1,2-diphenylethene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with functional groups like azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene depends on its specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and bromomethyl groups.
Comparison with Similar Compounds
Similar Compounds
1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene: Similar in structure but with different substituents or functional groups.
1-(chloromethyl)-4-[(1E)-2-[4-(chloromethyl)phenyl]-1,2-diphenylethenyl]benzene: Chlorine atoms instead of bromine atoms.
1-(methyl)-4-[(1E)-2-[4-(methyl)phenyl]-1,2-diphenylethenyl]benzene: Methyl groups instead of bromomethyl groups.
Uniqueness
1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phen
Properties
Molecular Formula |
C28H22Br2 |
|---|---|
Molecular Weight |
518.3 g/mol |
IUPAC Name |
1-(bromomethyl)-4-[2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C28H22Br2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H,19-20H2 |
InChI Key |
GHZTXESUSOBGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)
![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)
![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)




![1-Benzyl-7-(5-ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8654695.png)
![7-(4-Butylphenyl)-6-fluoro-5,10-dihydroindeno[1,2-b]indol-2-amine](/img/structure/B8654699.png)


![2,3,5,6-Tetramethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B8654717.png)


